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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Oxaborole tRNA Trapping

(OBORT) mechanism, a novel mode of action for a promising class of antimicrobial agents. We

will delve into the core molecular interactions, present key quantitative data, detail relevant

experimental methodologies, and visualize the critical pathways and processes involved.

Core Concepts of the OBORT Mechanism
The OBORT mechanism is a highly specific process that leads to the inhibition of protein

synthesis by targeting an essential enzyme: leucyl-tRNA synthetase (LeuRS).[1][2] Unlike

many antibiotics that target the synthetic active site of aminoacyl-tRNA synthetases (aaRS),

oxaboroles exploit the enzyme's own quality control machinery—the editing or proofreading

domain.[1][3]

Leucyl-tRNA synthetase is responsible for attaching the amino acid leucine to its cognate

transfer RNA (tRNALeu), a critical step in preparing for protein translation.[1] To ensure the

fidelity of this process, LeuRS possesses a distinct editing domain, often referred to as the

Connective Polypeptide 1 (CP1) domain, which is located approximately 30 Å from the

aminoacylation site.[1][2] This editing site serves to hydrolyze incorrectly charged tRNAs (post-

transfer editing) or misactivated amino acids (pre-transfer editing).[4]

Oxaborole compounds, such as the FDA-approved antifungal tavaborole (formerly AN2690),

are designed to mimic a misacylated tRNA substrate.[2][5] Upon entering the LeuRS editing
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site, the boron atom of the oxaborole ring forms a stable, covalent adduct with the 2'- and 3'-

hydroxyl groups of the ribose on the terminal adenosine (A76) of tRNALeu.[6][7][8] This

effectively "traps" the tRNA in the editing site, preventing its translocation to the synthetic site

for aminoacylation and ultimately halting protein synthesis.[2] This unique mechanism of action

provides a high degree of selectivity for fungal or bacterial LeuRS over their human

counterparts.[9]

Quantitative Data
The following tables summarize key quantitative data related to the OBORT mechanism,

providing insights into the potency and kinetics of oxaborole inhibitors.

Table 1: Inhibition Constants of Oxaborole Compounds against Leucyl-tRNA Synthetase

Compound
Organism/Enz
yme

Inhibition
Constant (Ki)

Assay
Conditions

Reference

Tavaborole

(AN2690)

Saccharomyces

cerevisiae

(yeast)

cytoplasmic

LeuRS

Not specified
Inhibition of

aminoacylation
[10]

Benzoxaborole

Compound 20j

Escherichia coli

LeuRS
Kd = 1.4 nM

Binding affinity

measurement
[11]

Ganfeborole

(GSK3036656)

Mycobacterium

tuberculosis

LeuRS

IC50 = 0.2 µM
Enzyme

inhibition assay
[12]

Ganfeborole

(GSK3036656)

Human

cytoplasmic

LeuRS

IC50 = 132 µM
Enzyme

inhibition assay
[12]

Ganfeborole

(GSK3036656)

Human

mitochondrial

LeuRS

IC50 > 300 µM
Enzyme

inhibition assay
[12]

Epetraborole

(AN3365)

Escherichia coli

LeuRS
Not specified

Inhibition of

aminoacylation
[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.targetmol.com/compound/tavaborole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201714/
https://www.researchgate.net/publication/346889488_Discovery_of_benzhydrol-oxaborole_derivatives_as_Streptococcus_pneumoniae_leucyl-tRNA_synthetase_inhibitors
https://escholarship.org/content/qt4mg0d27c/qt4mg0d27c_noSplash_387b6523cb03fd224b68e5c0739e7680.pdf
https://www.medchemexpress.com/AN-2690.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6727470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Kinetic Parameters of Leucyl-tRNA Synthetase in the Presence of Oxaboroles

Enzyme
Substrate
/Inhibitor

Km kcat kcat/Km
Assay
Condition
s

Referenc
e

E. coli

LeuRS
Leucine

Not

specified

Not

specified

Not

specified

Pyrophosp

hate

exchange

[13]

E. coli

LeuRS

Isoleucine

(non-

cognate)

Not

specified

Not

specified

Not

specified

Pyrophosp

hate

exchange

[13]

Human

cytoplasmi

c LeuRS

(D399A

mutant)

Leucine
0.9 ± 0.2

mM

5.6 ± 0.1 s-

1

6.2 x 103

M-1s-1

Pyrophosp

hate

exchange

Human

cytoplasmi

c LeuRS

(Wild-type)

Leucine
0.024 ±

0.009 mM

2.1 ± 0.4 s-

1

8.8 x 104

M-1s-1

Pyrophosp

hate

exchange

Human

cytoplasmi

c LeuRS

(D399A

mutant)

Isoleucine
1.8 ± 0.5

mM

0.06 ± 0.02

s-1
33 M-1s-1

ATPase

assay

Human

cytoplasmi

c LeuRS

(Wild-type)

Isoleucine
Not

specified

Not

specified

Not

specified

ATPase

assay

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

OBORT mechanism.
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Leucyl-tRNA Synthetase (LeuRS) Purification
Objective: To obtain highly pure and active LeuRS for use in subsequent assays. This protocol

is adapted for His-tagged recombinant protein expression in E. coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with a LeuRS expression vector

(e.g., pET vector with an N-terminal His6-tag).

Luria-Bertani (LB) broth and agar plates with appropriate antibiotics.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1

mg/mL lysozyme.

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Dialysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.

Ni-NTA affinity chromatography column.

Procedure:

Inoculate a single colony of the transformed E. coli into 50 mL of LB broth with antibiotics

and grow overnight at 37°C with shaking.

The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an

OD600 of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue

to grow for 4-6 hours at 30°C or overnight at 18°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with 10-20 column volumes of Wash Buffer.

Elute the His-tagged LeuRS with Elution Buffer.

Analyze the fractions by SDS-PAGE to assess purity.

Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

Determine the protein concentration using a Bradford assay or by measuring absorbance at

280 nm. Store the purified enzyme at -80°C.

tRNA Aminoacylation (Charging) Assay
Objective: To measure the catalytic activity of LeuRS in charging tRNALeu with leucine.

Materials:

Purified LeuRS.

In vitro transcribed or purified tRNALeu.

[3H]-Leucine or [14C]-Leucine.

Aminoacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM ATP, 1

mM DTT.

Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA).

Glass fiber filters.

Scintillation fluid.

Procedure:
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Prepare a reaction mixture containing Aminoacylation Buffer, a defined concentration of

tRNALeu (e.g., 5 µM), and radiolabeled leucine (e.g., 20 µM).

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

Initiate the reaction by adding a small amount of purified LeuRS (e.g., 50 nM).

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction and spot

them onto glass fiber filters.

Immediately immerse the filters in ice-cold 10% TCA to precipitate the charged tRNA and

stop the reaction.

Wash the filters three times with cold 5% TCA and once with ethanol to remove

unincorporated radiolabeled leucine.

Dry the filters and place them in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Calculate the amount of charged tRNA formed over time to determine the initial reaction

velocity.

Post-Transfer Editing (Deacylation) Assay
Objective: To measure the ability of the LeuRS editing domain to hydrolyze mischarged tRNA.

Materials:

Purified LeuRS.

Mischarged tRNA (e.g., [3H]-Ile-tRNALeu), prepared using an editing-deficient LeuRS

mutant.

Deacylation Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.

Quenching Solution: 10% (w/v) TCA.

Glass fiber filters.
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Scintillation fluid.

Procedure:

Prepare a reaction mixture containing Deacylation Buffer and a defined concentration of

mischarged tRNA (e.g., 1 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding purified LeuRS (e.g., 100 nM).

At various time points, take aliquots and process them as described in the tRNA

Aminoacylation Assay (steps 4-8).

The decrease in radioactivity on the filters over time corresponds to the hydrolysis of the

mischarged amino acid from the tRNA.

Pre-Transfer Editing (ATP Hydrolysis) Assay
Objective: To measure the tRNA-independent hydrolysis of the misactivated aminoacyl-

adenylate intermediate.

Materials:

Purified LeuRS.

Non-cognate amino acid (e.g., norvaline).

[α-32P]ATP.

ATPase Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 1 mM DTT.

Quenching Solution: 1 M Formic acid.

Polyethyleneimine (PEI)-cellulose TLC plates.

Developing Solvent: 0.5 M LiCl, 1 M Formic acid.

Procedure:
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Prepare a reaction mixture in ATPase Buffer containing the non-cognate amino acid (e.g., 10

mM) and [α-32P]ATP.

Pre-incubate at 37°C for 5 minutes.

Initiate the reaction by adding purified LeuRS (e.g., 1 µM).

At various time points, take small aliquots and quench the reaction in formic acid.

Spot the quenched samples onto a PEI-cellulose TLC plate.

Develop the TLC plate in the developing solvent to separate ATP, ADP, and AMP.

Dry the plate and visualize the radiolabeled spots using a phosphorimager.

Quantify the amount of [α-32P]AMP formed over time. An increase in AMP formation in the

presence of the non-cognate amino acid is indicative of pre-transfer editing.

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of

the OBORT mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA
Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. journals.asm.org [journals.asm.org]

4. High-level expression and single-step purification of leucyl-tRNA synthetase from
Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for
Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

6. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]

7. A continuous assay for monitoring the synthetic and proofreading activities of multiple
aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

8. Insights into the Effects of Ligand Binding on Leucyl-tRNA Synthetase Inhibitors for
Tuberculosis: In Silico Analysis and Isothermal Titration Calorimetry Validation - PMC
[pmc.ncbi.nlm.nih.gov]

9. escholarship.org [escholarship.org]

10. medchemexpress.com [medchemexpress.com]

11. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC
[pmc.ncbi.nlm.nih.gov]

12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC
[pmc.ncbi.nlm.nih.gov]

13. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase
activity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Oxaborole tRNA Trapping (OBORT) Mechanism: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1667275?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2041962/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2041962/
https://www.researchgate.net/publication/346889488_Discovery_of_benzhydrol-oxaborole_derivatives_as_Streptococcus_pneumoniae_leucyl-tRNA_synthetase_inhibitors
https://journals.asm.org/doi/10.1128/aac.01339-16
https://pubmed.ncbi.nlm.nih.gov/10024478/
https://pubmed.ncbi.nlm.nih.gov/10024478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842113/
https://www.targetmol.com/compound/tavaborole
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11201714/
https://escholarship.org/content/qt4mg0d27c/qt4mg0d27c_noSplash_387b6523cb03fd224b68e5c0739e7680.pdf
https://www.medchemexpress.com/AN-2690.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6727470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6727470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2270698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3774597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3774597/
https://www.benchchem.com/product/b1667275#oxaborole-trna-trapping-obort-mechanism-details
https://www.benchchem.com/product/b1667275#oxaborole-trna-trapping-obort-mechanism-details
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1667275#oxaborole-trna-trapping-obort-mechanism-
details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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